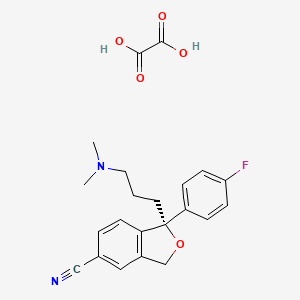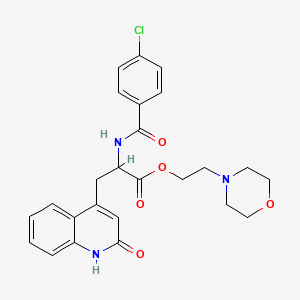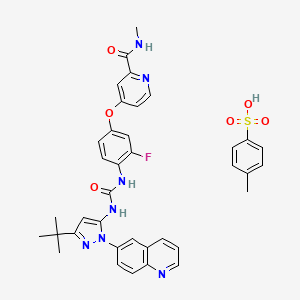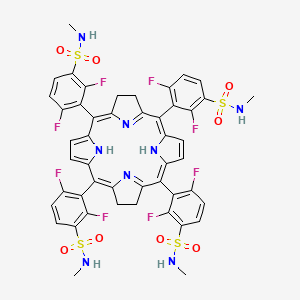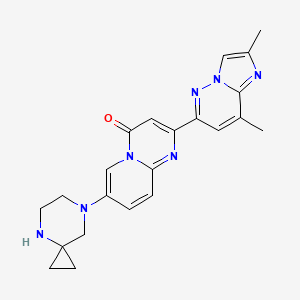
Risdiplam
説明
作用機序
Risdiplamは、生存運動ニューロン2前メッセンジャーRNAのスプライシングを修飾することにより、機能的な生存運動ニューロンタンパク質の産生を増加させます . このタンパク質は、運動ニューロンの生存と機能に不可欠です。 This compoundの分子標的は、スプライシングプロセスに関与するRNA内の特定の配列です .
類似の化合物との比較
類似の化合物: This compoundに類似する化合物には、ヌシネルセンやオナセムジェンアベパルボベックなどの他のRNAスプライシング修飾薬が含まれます . これらの化合物も生存運動ニューロン遺伝子を標的とするが、投与経路と作用機序は異なります .
独自性: This compoundは、経口バイオアベイラビリティが高いため、硬膜内投与を必要とする他の治療法と比較して、患者にとってよりアクセスしやすく便利です . さらに、this compoundは全身の生存運動ニューロンタンパク質濃度を増加させる能力があり、他の治療法とは異なります .
生化学分析
Biochemical Properties
Risdiplam interacts with the pre-mRNA of the SMN2 gene, modifying its splicing to increase the production of functional SMN protein . This interaction involves the binding of this compound to the 5’ splice site of intron 7 and to exonic splicing enhancer 2 in exon 7 in SMN2 pre-mRNA .
Cellular Effects
This compound helps to alleviate symptoms of spinal muscular atrophy by stimulating the production of a critical protein in which these patients are deficient . It has been shown to significantly improve motor function in infants with SMA type 1 and in patients aged 2–25 years with SMA types 2 or 3 .
Molecular Mechanism
This compound exerts its effects at the molecular level by modifying the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length (and therefore functional) SMN protein . This mechanism of action is similar to its predecessor nusinersen .
Temporal Effects in Laboratory Settings
Long-term data from clinical trials have shown that the effects of this compound are maintained with up to 2 years of treatment . The baseline median SMN protein concentrations in blood increased significantly after 12 months of treatment .
Metabolic Pathways
The metabolism of this compound is mediated primarily by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with some involvement of CYP1A1, CYP2J2, CYP3A4, and CYP3A7 .
Transport and Distribution
This compound is a centrally and peripherally distributed oral SMN2 pre-mRNA splicing modifier . It is an oral treatment, which enables systemic distribution throughout the bloodstream .
準備方法
合成経路と反応条件: Risdiplamの合成は、中間体の調製から始まる複数の段階を伴います。 重要な中間体の1つは、7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido-4H-[1,2-a]pyrimidin-4-oneです . このプロセスには、最終製品を得るための縮合、環化、精製などのさまざまな反応条件が含まれます .
工業生産方法: this compoundの工業生産には、高収率と高純度を確保するための合成経路の最適化が伴います。 これには、化合物に必要な固体状態の形態を得るために、結晶化や多形制御などの高度な技術の使用が含まれます .
化学反応の分析
反応の種類: Risdiplamは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、化合物の構造を修飾し、薬理学的特性を強化するために不可欠です。
一般的な試薬と条件: This compoundの合成と修飾に使用される一般的な試薬には、有機溶媒、酸、塩基、触媒が含まれます . 反応条件は、必要な化学的変換が効率的に行われるように注意深く制御されます。
生成される主要な生成物: This compoundを含む化学反応から生成される主要な生成物には、さまざまな中間体と最終的な有効医薬品成分が含まれます . これらの生成物は、医薬品としての使用に必要な仕様を満たすように特徴付けられ、精製されます。
科学的研究への応用
This compoundは、化学、生物学、医学、産業の分野において幅広い科学的研究への応用を持っています . 化学においては、RNAスプライシング修飾薬のモデル化合物として役立ちます。 生物学と医学では、脊髄性筋萎縮症のメカニズムを調査し、新しい治療戦略を開発するために使用されます . 製薬業界では、this compoundは遺伝性疾患の治療薬の開発における重要な成分です .
科学的研究の応用
Risdiplam has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying RNA splicing modifiers. In biology and medicine, it is used to investigate the mechanisms of spinal muscular atrophy and develop new therapeutic strategies . In the pharmaceutical industry, this compound is a key component in the development of treatments for genetic disorders .
類似化合物との比較
Similar Compounds: Similar compounds to risdiplam include other RNA splicing modifiers such as nusinersen and onasemnogene abeparvovec . These compounds also target the survival motor neuron gene but differ in their routes of administration and specific mechanisms of action .
Uniqueness: This compound is unique in its oral bioavailability, making it more accessible and convenient for patients compared to other treatments that require intrathecal administration . Additionally, this compound’s ability to increase systemic survival motor neuron protein concentrations sets it apart from other therapies .
特性
IUPAC Name |
7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKZRYGFUPSJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109185 | |
| Record name | Risdiplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Spinal muscular atrophy (SMA) is a severe and progressive congenital neuromuscular disease resulting from mutations in the survival of motor neuron 1 (_SMN1_) gene responsible for making SMN proteins. Clinical features of SMA include degeneration of motor neurons in the spinal cord which ultimately leads to muscular atrophy and, in some cases, loss of physical strength. SMN proteins are expressed ubiquitously throughout the body and are thought to hold diverse intracellular roles in DNA repair, cell signaling, endocytosis, and autophagy. A secondary _SMN_ gene (_SMN2_) can also produce SMN proteins, but a small nucleotide substitution in its sequence results in the exclusion of exon 7 during splicing in approximately 85% of the transcripts - this means that only ~15% of the SMN proteins produced by _SMN2_ are functional, which is insufficient to compensate for the deficits caused by _SMN1_ mutations. Emerging evidence suggests that many cells and tissues are selectively vulnerable to reduced SMN concentrations, making this protein a desirable target in the treatment of SMA. Risdiplam is an mRNA splicing modifier for _SMN2_ that increases the inclusion of exon 7 during splicing, which ultimately increases the amount of functional SMN protein produced by _SMN2_. It does so by binding to two sites in _SMN2_ pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) of exon 7. | |
| Record name | Risdiplam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1825352-65-5 | |
| Record name | 7-(4,7-Diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825352-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Risdiplam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1825352655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risdiplam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Risdiplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISDIPLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RS4S2ET1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Risdiplam and what is its mechanism of action in treating Spinal Muscular Atrophy (SMA)?
A1: this compound (also known as Evrysdi) is a small molecule classified as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. SMA is characterized by a deficiency in the survival motor neuron (SMN) protein, crucial for motor neuron function. This deficiency primarily arises from mutations or deletions in the SMN1 gene. While a similar gene, SMN2, exists and can produce a functional SMN protein, it primarily generates a truncated, less effective version. This compound works by increasing the inclusion of exon 7 in the SMN2 mRNA transcript. This inclusion is critical as it leads to the production of a greater proportion of the full-length, functional SMN protein, thus compensating for the deficiency caused by the faulty SMN1 gene [, , ].
Q2: How does this compound specifically interact with SMN2 pre-mRNA to achieve this splicing modification?
A2: this compound exhibits a unique two-pronged binding approach to the SMN2 pre-mRNA []. Firstly, it interacts directly with the 5' splice site of exon 7. Secondly, it targets a purine (GA)-rich region upstream of this splice site. This dual binding mechanism is thought to stabilize a specific conformation of the pre-mRNA, making it more favorable for the splicing machinery to include exon 7 during mRNA processing, ultimately leading to increased production of the functional SMN protein [].
Q3: What is the molecular formula and weight of this compound?
A3: While the exact molecular formula and weight are not frequently stated in research papers focusing on this compound's therapeutic application, these details are usually found in the chemical characterization during drug development and are available through drug databases and the manufacturer's information.
Q4: Is there any information available about this compound's spectroscopic data, like NMR or IR?
A4: Similar to the molecular formula and weight, spectroscopic data are crucial for compound identification and characterization during drug development but might not be the primary focus of research papers centered on therapeutic applications. Such information is likely documented in the drug's chemical characterization data and can be requested from the manufacturer or sourced from relevant chemical databases.
Q5: Has the research explored the material compatibility and stability of this compound under different conditions?
A5: Research on this compound primarily focuses on its therapeutic application and less on its material properties. While information about its stability in formulation and under specific storage conditions might be available in the drug's prescribing information, detailed studies on its material compatibility are less likely to be published in research papers focusing on clinical applications.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound's primary mechanism of action revolves around modulating RNA splicing by binding to a specific target, rather than acting as a catalyst to speed up a chemical reaction. There is no evidence to suggest that this compound possesses any catalytic properties.
Q7: Have computational methods been employed in the development or study of this compound?
A8: Yes, computational methods played a role in understanding and characterizing this compound's pharmacokinetic properties [, ]. For instance, in silico models, alongside in vitro and in vivo data, helped develop a physiologically based pharmacokinetic (PBPK) model for this compound []. This model aided in predicting human pharmacokinetic parameters and provided insights into its absorption, distribution, metabolism, and excretion (ADME) [].
Q8: How do structural modifications of the this compound molecule affect its activity, potency, and selectivity?
A9: While detailed structure-activity relationship (SAR) studies of this compound are likely considered proprietary information by the developing company, research has revealed critical aspects of its binding and selectivity []. For instance, the presence and sequence of the GA-rich binding site on the SMN2 pre-mRNA significantly impacts the potency of this compound and its analogues []. Modifications affecting the interaction with this region or the 5' splice site are expected to influence its activity and selectivity significantly.
Q9: What is known about the stability of this compound under various conditions, and what formulation strategies are used to improve its stability, solubility, or bioavailability?
A10: this compound is available as an oral solution, indicating successful formulation strategies to ensure its stability and bioavailability in this form [, ]. Specific details regarding its stability under various conditions are likely found in the manufacturer's prescribing information and stability studies conducted during drug development.
Q10: Could you elaborate on the pharmacokinetic and pharmacodynamic properties of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME)?
A11: this compound demonstrates a distinct pharmacokinetic profile []. It is orally administered and shows good bioavailability, indicating effective absorption from the gastrointestinal tract [, ]. Importantly, it exhibits wide distribution, reaching both the central nervous system (CNS) and peripheral tissues, including the muscles, which is crucial for its therapeutic effect in SMA [, ]. Metabolically, this compound is categorized as a low-turnover compound, primarily metabolized via non-cytochrome P450 enzymatic pathways []. This characteristic differentiates it from many drugs that are primarily metabolized by the CYP450 system in the liver. Details about its specific metabolic pathway and excretion profile might be found in the drug's prescribing information and in-depth pharmacokinetic studies.
Q11: Does this compound's ability to cross the blood-brain barrier factor into its therapeutic efficacy in treating SMA, a disease affecting the central nervous system?
A12: Yes, this compound's ability to cross the blood-brain barrier is critical for its effectiveness in treating SMA [, ]. The blood-brain barrier acts as a protective shield for the CNS, restricting the passage of many substances, including some drugs. This compound's ability to penetrate this barrier allows it to reach therapeutic concentrations in the CNS, where it can effectively modulate SMN2 splicing in motor neurons, the primary cells affected in SMA [, ].
Q12: What is the evidence supporting this compound's efficacy in treating SMA from preclinical studies and clinical trials?
A13: The efficacy of this compound in treating SMA is supported by robust evidence from preclinical studies and clinical trials. In preclinical studies using SMA mouse models, this compound administration led to a dose-dependent increase in SMN protein levels in various tissues, including the CNS and peripheral organs like muscles []. This finding suggested that the drug effectively reaches its target tissues and induces the intended biological effect []. Clinical trials further solidified these findings. For instance, FIREFISH, a pivotal study in infants with Type 1 SMA, showed that this compound significantly improved motor function compared to historical controls [, , ]. A significant proportion of infants treated with this compound achieved the ability to sit without support, a milestone rarely observed in untreated Type 1 SMA [, ]. Similarly, SUNFISH, a study in individuals with Type 2 or non-ambulant Type 3 SMA, demonstrated that this compound led to sustained improvements in motor function over time [, , ]. These clinical trials provide compelling evidence for the efficacy of this compound in treating a broad spectrum of SMA patients.
Q13: What type of biomarkers are being investigated in this compound research and what is their significance?
A14: While the primary biomarker in this compound studies is the SMN protein level, which directly reflects the drug's mechanism of action, research is exploring additional biomarkers to better understand the drug's long-term effects and predict treatment response [, ]. These could include measures of motor neuron health, muscle function, and other SMA-related biomarkers in various tissues and biofluids.
Q14: What is the overall safety profile of this compound based on clinical trial data and post-marketing surveillance?
A15: Safety data pooled from various this compound clinical trials, including FIREFISH, SUNFISH, and JEWELFISH, revealed no treatment-related safety findings leading to withdrawal in a substantial number of patients treated for periods extending up to 38.9 months []. The observed adverse event profiles seemed to reflect the underlying disease severity rather than being directly attributed to this compound []. While this suggests a favorable safety profile, continuous monitoring and long-term follow-up are essential to fully understand the drug's safety profile.
Q15: How does this compound compare to other available treatments for SMA, considering its mechanism of action, efficacy, and potential advantages or disadvantages?
A17: this compound is one of three disease-modifying therapies currently approved for SMA, the others being Nusinersen and Onasemnogene abeparvovec []. Each drug operates via a distinct mechanism:
Nusinersen: Antisense oligonucleotide that also targets SMN2 pre-mRNA, promoting the inclusion of exon 7, but requires intrathecal administration (injection into the spinal canal) [].* Onasemnogene abeparvovec: Gene therapy delivering a functional copy of the SMN1 gene, administered as a single intravenous infusion [].* This compound:* Oral SMN2 splicing modifier, offering the convenience of daily at-home administration [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


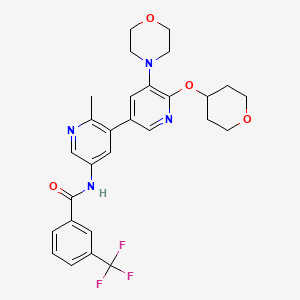
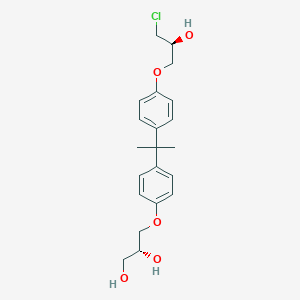

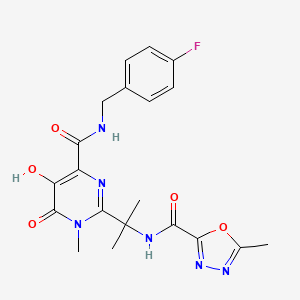
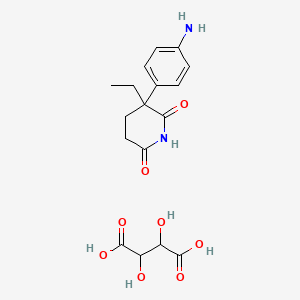
![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)
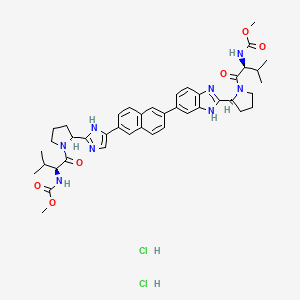

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
